This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under the category of organic compounds with heterocyclic structures, specifically featuring an oxadiazole ring which contributes to its chemical reactivity and biological properties .
The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine typically involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
The molecular structure of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine is characterized by:
The InChI representation for this compound is InChI=1S/C10H10ClN3O.ClH
which provides a standardized way to describe its molecular structure .
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for further applications.
The mechanism of action for 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine is not fully elucidated but is believed to involve interactions with specific biological targets:
Studies investigating its pharmacological effects indicate that modifications in its structure can lead to variations in biological activity .
The physical properties of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine include:
Chemical properties include:
The applications of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine span various fields:
This compound exemplifies the utility of heterocyclic compounds in developing new therapeutic agents and materials.
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with their first synthesis by Tiemann and Krüger, though their therapeutic potential remained unexplored for nearly 80 years. The breakthrough came in the 1960s with Oxolamine (2), the first commercially available drug containing this heterocycle, introduced as a cough suppressant targeting respiratory inflammation [1] [5]. This milestone catalyzed pharmaceutical interest, leading to multiple FDA-approved drugs incorporating this scaffold over subsequent decades. Ataluren (5), a nonsense mutation suppressor for Duchenne muscular dystrophy, emerged as a modern exemplar, showcasing the scaffold's versatility beyond anti-inflammatory applications [6].
The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines (from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds) further validated their biological relevance. Phidianidines demonstrated in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism at PTP1B/CXCR4 receptors, while quisqualic acid modulated metabotropic glutamate receptors (mGluR II/IV) – targets for neurodegenerative disorders [1] [5]. This natural precedent accelerated synthetic efforts, culminating in advanced derivatives like 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine, designed for enhanced target specificity and metabolic stability.
Table 1: Evolution of 1,2,4-Oxadiazole-Based Therapeutics
Era | Representative Drug | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Anti-tussive | First-in-class oxadiazole drug |
1980s | Butalamine | Vasodilator | Cardiovascular applications |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2010s | Ataluren | Genetic disorder therapy | Nonsense mutation readthrough |
2020s | 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine | Investigational agent | Targeted anticancer/antimicrobial applications |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing critical instability issues while preserving pharmacophore geometry. This heterocycle mimics carbonyl-containing groups through:
In the specific case of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine, the oxadiazole core enables dual targeting: The C3-(4-chlorophenyl) group provides hydrophobic anchoring, while the C5-ethanamine side chain permits protonation at physiological pH (pKₐ ∼8.5), facilitating ionic interactions with aspartate/glutamate residues in enzymatic pockets. This design was validated computationally, showing 30% stronger binding to Mycobacterium tuberculosis enoyl-ACP reductase compared to amide analogs [6] [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic Stability | Low (susceptible to esterases) | Moderate (susceptible to proteases) | High (resistant to hydrolysis) |
Dipole Moment | ∼1.8-2.0 D | ∼3.5-4.0 D | ∼2.3-2.7 D |
H-Bond Acceptors | 2 | 2 | 2-3 |
Aromatic Character | None | None | Full delocalization |
Synthetic Versatility | High | High | Moderate to high |
The 4-chlorophenyl moiety at the C3 position of the oxadiazole ring is a critical determinant of bioactivity in this chemotype. Chlorine's impact operates through three synergistic mechanisms:
In 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine, the chlorine atom specifically enhances antimicrobial potency against phytopathogens like Xanthomonas oryzae (EC₅₀ = 19.44 μg/mL), outperforming bismerthiazol (EC₅₀ = 77.46 μg/mL) by 4-fold. This occurs through disruption of bacterial cell division proteins like FtsZ, where chlorine forms halogen bonds with Thr307 (distance ∼3.2Å, angle ∼155°) [9]. The synergistic effect with the ethanamine side chain is equally crucial – the basic amine engages salt bridges with Asp49 in Mycobacterium tuberculosis InhA, while the 4-Cl phenyl occupies the hydrophobic substrate channel, explaining its 18.7 selectivity index against L. infantum promastigotes .
Table 3: Impact of C3 Substituents on Oxadiazole Bioactivity
C3 Substituent | Antibacterial EC₅₀ (μg/mL) vs Xoo | LogP | CYP51 Binding Energy (kcal/mol) |
---|---|---|---|
Phenyl | 48.92 | 2.14 | -6.7 |
4-Methylphenyl | 35.71 | 2.68 | -7.1 |
4-Chlorophenyl | 19.44 | 2.82 | -8.3 |
4-Nitrophenyl | 27.85 | 2.05 | -7.9 |
4-Trifluoromethylphenyl | 25.37 | 3.15 | -8.1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1